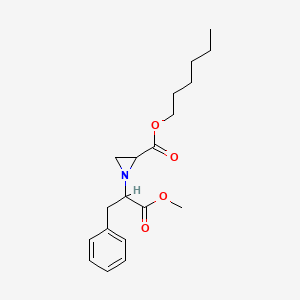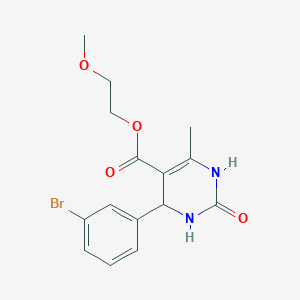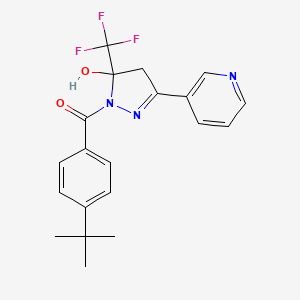
butyl (2-methoxy-4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2-methoxy-4-nitrophenyl)carbamate, also known as BNPC, is a carbamate insecticide that has been widely used in agricultural and household settings. It was first synthesized in the 1950s and has since been used to control a variety of pests, including mosquitoes, flies, and cockroaches. BNPC is known for its effectiveness, low toxicity to mammals, and low environmental impact.
Mechanism of Action
Butyl (2-methoxy-4-nitrophenyl)carbamate acts as an acetylcholinesterase inhibitor, meaning that it interferes with the normal function of the enzyme that breaks down acetylcholine, a neurotransmitter that is essential for nerve function. By inhibiting acetylcholinesterase, butyl (2-methoxy-4-nitrophenyl)carbamate causes a buildup of acetylcholine in the nervous system, leading to paralysis and death in insects.
Biochemical and Physiological Effects
Studies have shown that butyl (2-methoxy-4-nitrophenyl)carbamate has a low toxicity to mammals and does not accumulate in the environment. However, it can have some negative effects on non-target organisms, such as beneficial insects and aquatic organisms. In addition, exposure to butyl (2-methoxy-4-nitrophenyl)carbamate can cause irritation to the eyes and skin in humans.
Advantages and Limitations for Lab Experiments
Butyl (2-methoxy-4-nitrophenyl)carbamate has several advantages for use in laboratory experiments, including its effectiveness against a wide range of insect pests, its low toxicity to mammals, and its low environmental impact. However, some limitations include its potential negative effects on non-target organisms and the need for careful handling and disposal due to its toxicity.
Future Directions
There are several potential future directions for research on butyl (2-methoxy-4-nitrophenyl)carbamate, including the development of new formulations and delivery methods that increase its effectiveness and reduce its impact on non-target organisms. In addition, there is a need for more research on the potential long-term effects of butyl (2-methoxy-4-nitrophenyl)carbamate exposure on human health and the environment. Finally, there is a need for more research on the use of butyl (2-methoxy-4-nitrophenyl)carbamate as a tool for controlling the spread of insect-borne diseases in developing countries.
Synthesis Methods
Butyl (2-methoxy-4-nitrophenyl)carbamate can be synthesized through a multistep process that involves the reaction of 2-methoxy-4-nitrophenol with butyl isocyanate. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Butyl (2-methoxy-4-nitrophenyl)carbamate has been extensively studied for its insecticidal properties and its potential as a tool for controlling insect-borne diseases. Research has shown that butyl (2-methoxy-4-nitrophenyl)carbamate is effective against a wide range of insect pests, including those that are resistant to other insecticides. In addition, studies have shown that butyl (2-methoxy-4-nitrophenyl)carbamate can be used to control the spread of diseases such as malaria and dengue fever by targeting the mosquitoes that transmit these diseases.
properties
IUPAC Name |
butyl N-(2-methoxy-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-3-4-7-19-12(15)13-10-6-5-9(14(16)17)8-11(10)18-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZEJXEPRLRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (2-methoxy-4-nitrophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5109139.png)
![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)
![6-amino-1-benzyl-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5109150.png)

![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5109168.png)

![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![4-amino-N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]benzamide dihydrochloride](/img/structure/B5109235.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)